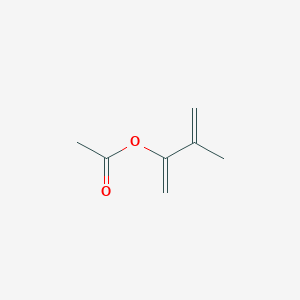

3-Methylbuta-1,3-dien-2-yl acetate

Description

Properties

CAS No. |

16824-14-9 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

3-methylbuta-1,3-dien-2-yl acetate |

InChI |

InChI=1S/C7H10O2/c1-5(2)6(3)9-7(4)8/h1,3H2,2,4H3 |

InChI Key |

IPFWQVCMDDZCMA-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=C)OC(=O)C |

Canonical SMILES |

CC(=C)C(=C)OC(=O)C |

Other CAS No. |

16824-14-9 |

Origin of Product |

United States |

Scientific Research Applications

Analytical Applications

One of the primary applications of 3-Methylbuta-1,3-dien-2-yl acetate is in analytical chemistry , particularly in high-performance liquid chromatography (HPLC).

- HPLC Analysis : The compound can be effectively separated using a Newcrom R1 HPLC column. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the scalable isolation of impurities and is suitable for pharmacokinetic studies .

Synthetic Applications

In synthetic chemistry, 3-Methylbuta-1,3-dien-2-yl acetate serves as a valuable intermediate in various organic synthesis processes.

- [4+2] Cycloaddition Reactions : The compound has been utilized in Lewis acid-catalyzed [4+2] cycloaddition reactions involving bicyclobutanes. This reaction showcases its utility in forming complex organic structures .

- Synthesis of Bioactive Compounds : It has been employed as a starting material for synthesizing various bioactive compounds. For example, reactions involving 3-Methylbuta-1,3-dien-2-yl acetate have led to the production of derivatives that exhibit significant biological activities .

Biological Activities

Recent studies have begun to explore the potential biological activities associated with 3-Methylbuta-1,3-dien-2-yl acetate.

- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in pharmaceutical applications .

Case Study 1: HPLC Method Development

A study focused on optimizing HPLC methods for the separation of 3-Methylbuta-1,3-dien-2-yl acetate demonstrated its effectiveness in isolating this compound from complex mixtures. The researchers found that using a reverse-phase column with specific mobile phase conditions significantly improved resolution and peak shapes, indicating its robustness for analytical applications .

Case Study 2: Synthetic Pathways

In another study, researchers utilized 3-Methylbuta-1,3-dien-2-yl acetate as a key reagent in synthesizing novel indole derivatives through a series of cycloaddition reactions. The resulting compounds exhibited promising yields and were characterized by NMR spectroscopy to confirm their structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of 3-methylbuta-1,3-dien-2-yl acetate with structurally related compounds, focusing on molecular features, reactivity, and applications.

Research Findings and Trends

- Natural Occurrence: The dienyl motif is rare in nature but found in Annonaceae plants, often associated with cytotoxic or enzyme-inhibiting properties, unlike simpler acetates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methylbuta-1,3-dien-2-yl acetate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via silyl ether intermediates. A modified procedure involves reacting 3-methyl-3-buten-2-one with tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions at -78°C, followed by deprotection. Key steps include using nBuLi as a base and THF as the solvent to stabilize intermediates. Excess reagents and controlled temperature are critical for maximizing yield . For esterification, Le Chatelier’s principle applies: removing water (via Dean-Stark traps) or using excess acetic acid shifts equilibrium toward product formation, similar to isopentyl acetate synthesis .

Q. What purification strategies ensure high purity of 3-Methylbuta-1,3-dien-2-yl acetate?

- Methodology : Post-synthesis, perform liquid-liquid extraction with diethyl ether (3 × 20 mL) to isolate the organic layer. Wash sequentially with water (to remove acid catalysts), saturated NaCl (to reduce emulsion), and sodium bicarbonate (to neutralize residual acid). Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Final purification via flash chromatography (silica gel, petroleum ether/ethyl acetate gradient) ensures >98% purity .

Q. How can basic spectroscopic techniques (e.g., NMR, IR) confirm the structure of 3-Methylbuta-1,3-dien-2-yl acetate?

- Methodology :

- ¹H NMR : Look for characteristic signals: vinyl protons (δ 5.43 ppm, d, J = 2.2 Hz), acetate methyl (δ 1.88 ppm, s), and tert-butyl groups (δ 0.97 ppm, s) .

- IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and conjugated diene (C=C stretches at ~1600–1650 cm⁻¹) .

- GC-MS : Compare retention times and fragmentation patterns with NIST reference data .

Advanced Research Questions

Q. How can advanced structural elucidation techniques resolve ambiguities in stereochemistry or isomerism?

- Methodology :

- X-ray crystallography : Single-crystal analysis (e.g., using a Bruker SMART APEXII diffractometer) determines absolute configuration and detects twinning, as demonstrated for cyclopentadienyl derivatives .

- High-resolution mass spectrometry (HRMS) : Accurately measure m/z to confirm molecular formula (e.g., [M+H]⁺ for C₈H₁₂O₂: calculated 140.0837, observed 140.0835) .

- NOESY NMR : Identify spatial proximity of protons to distinguish between regioisomers .

Q. What computational approaches predict the reactivity and stability of 3-Methylbuta-1,3-dien-2-yl acetate?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. For example, B3LYP/6-31G(d) optimizes geometry and reveals conjugation effects stabilizing the diene .

- Molecular Dynamics (MD) : Simulate thermal decomposition pathways (e.g., ester hydrolysis or [4+2] cycloaddition) under varying pH/temperature .

Q. How can reaction conditions be optimized for sensitive intermediates in 3-Methylbuta-1,3-dien-2-yl acetate synthesis?

- Methodology :

- Protecting groups : Use TBSCl to protect hydroxyl intermediates, preventing undesired side reactions. Deprotect with tetrabutylammonium fluoride (TBAF) .

- Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance Diels-Alder reactivity of the diene moiety .

- In-situ monitoring : Employ ReactIR or HPLC to track reaction progress and identify kinetic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.